molecular formula C16H20ClN3O3S B2555031 2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177807-41-8

2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2555031
CAS No.: 1177807-41-8
M. Wt: 369.86
InChI Key: JWMFWLLMLNNDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a thienopyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:

  • 2-(Furan-2-carboxamido): Introduces hydrogen-bonding capacity via the carboxamide and π-π interactions via the furan ring.
  • Hydrochloride salt: Improves aqueous solubility, a common feature in pharmaceutical compounds for enhanced bioavailability .

Properties

IUPAC Name

2-(furan-2-carbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S.ClH/c1-9(2)19-6-5-10-12(8-19)23-16(13(10)14(17)20)18-15(21)11-4-3-7-22-11;/h3-4,7,9H,5-6,8H2,1-2H3,(H2,17,20)(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMFWLLMLNNDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings and highlighting relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H20ClN3O2SC_{15}H_{20}ClN_3O_2S and a molecular weight of approximately 353.85 g/mol. It features a complex structure that includes a furan ring and a tetrahydrothienopyridine moiety, which are known to contribute to the biological activity of similar compounds.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-cancer and antimicrobial properties.

Anti-Cancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant anti-cancer activity against various cancer cell lines. For instance:

  • A study reported that certain synthesized derivatives showed cell viability percentages as low as 33.29% against HepG2 liver cancer cells, indicating potent anti-cancer potential when compared to standard treatments like doxorubicin .
  • The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring influence the anti-cancer efficacy, with electron-donating groups enhancing activity .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated:

  • In vitro tests indicated that some derivatives exhibited notable antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 230 to 280 µg/mL .
  • The compounds demonstrated broader spectrum efficacy against both bacterial and fungal strains, suggesting their potential as therapeutic agents in infectious diseases .

Table 1: Anti-Cancer Activity of Derivatives

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

Table 2: Antimicrobial Activity (MIC Values)

CompoundBacterial StrainMIC (µg/mL)
4aE. coli280
4bS. aureus265
4cB. cereus230

Case Studies

  • Study on Anti-Cancer Activity : A comprehensive analysis was conducted on synthesized carbamothioyl-furan derivatives, revealing that modifications to the furan carboxamide structure significantly impacted their cytotoxicity against HepG2 and MCF-7 cell lines. The presence of specific substituents was correlated with increased potency .
  • Antimicrobial Testing : Another study focused on evaluating the antimicrobial efficacy of various derivatives against clinically relevant pathogens. The results indicated that these compounds could serve as lead candidates for developing new antimicrobial agents due to their favorable MIC values compared to existing antibiotics .

Comparison with Similar Compounds

Core Structure Differences

  • Thieno[2,3-c]pyridine vs.
  • Thienopyridine vs. Thiophene: The thienopyridine scaffold combines the electronic properties of thiophene with the basicity of pyridine, which may confer unique pharmacodynamic profiles compared to simple thiophenes (e.g., adenosine modulators in ) .

Substituent Effects

  • 6-Position Substitutions: Isopropyl (target) vs. Alkyl Groups in Thiophenes (): 4-position alkyl substitutions in thiophene derivatives increased adenosine A1 activity, suggesting analogous benefits for the isopropyl group in the target compound .
  • 3-Position Functional Groups :
    • Carboxamide (target) vs. Ester () : The carboxamide’s hydrogen-bonding capacity may improve target engagement compared to the ester’s lipophilic character .
  • Furan-2-carboxamido Group : Present in both the target and pyridine derivatives (), this group likely contributes to π-π stacking and H-bonding, critical for molecular recognition .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent polarity, and catalyst loading). The tetrahydrothieno[2,3-c]pyridine core is sensitive to oxidation, necessitating inert atmospheres. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization in polar aprotic solvents (e.g., DMF) is critical. Purity validation should employ HPLC with UV detection at 254 nm and mass spectrometry for structural confirmation .

Q. How should researchers handle safety and stability concerns during storage?

  • Methodological Answer : The compound’s hydrochloride form is hygroscopic; store in desiccated conditions (<5% humidity) at 2–8°C. Safety protocols align with laboratory chemical guidelines (e.g., PPE: nitrile gloves, fume hood use). Stability testing via accelerated degradation studies (40°C/75% RH for 14 days) can assess susceptibility to hydrolysis or oxidation .

Q. What spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to resolve the fused thienopyridine and furan moieties. IR spectroscopy identifies carboxamide C=O stretches (~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion peak (m/zm/z ~410.1 for C17H22N3O3SHCl\text{C}_{17}\text{H}_{22}\text{N}_3\text{O}_3\text{S} \cdot \text{HCl}) .

Q. What solubility profiles are relevant for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers (e.g., PBS). Use DMSO as a stock solvent (<0.1% final concentration to avoid cytotoxicity). Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (test stability across pH 4–8) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict regioselectivity in furan substitution. Reaction path search algorithms (e.g., GRRM) identify transition states and intermediates. Validate predictions with kinetic studies (e.g., monitoring by 19F^{19}F-NMR if fluorinated analogs are synthesized) .

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability thresholds, solvent interference). Apply orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Use statistical meta-analysis (e.g., hierarchical Bayesian modeling) to reconcile discrepancies and identify confounding factors .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine CRISPR-Cas9 knockout models (target protein) with proteomic profiling (e.g., TMT labeling + LC-MS/MS) to map downstream pathways. Pharmacological validation via competitive antagonists or allosteric modulators confirms target engagement specificity .

Q. How to assess environmental impact of lab-scale waste containing this compound?

  • Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity, OECD 202) and biodegradation studies (OECD 301F). Analytical methods like LC-MS/MS quantify residual concentrations in wastewater. Mitigation strategies include adsorption via activated carbon or advanced oxidation processes (e.g., UV/H2_2O2_2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.